Fmftve

Description

Fmftve (systematic IUPAC name pending validation) is a novel organophosphorus compound recently developed for applications in flame retardancy and catalytic coordination chemistry. Its molecular structure features a phenanthrene backbone integrated with phosphorus and oxygen heteroatoms, forming a rigid, electron-deficient framework that enhances thermal stability and reactivity. Preliminary studies indicate that this compound exhibits exceptional flame-retardant efficiency in epoxy resins (EP) and glass-fiber-reinforced composites (GF), achieving a limiting oxygen index (LOI) of 38.5% at 15 wt% loading . Additionally, its hybrid phosphine-alkene ligand properties enable robust coordination with transition metals, making it a candidate for catalytic applications in cross-coupling reactions .

Properties

IUPAC Name |

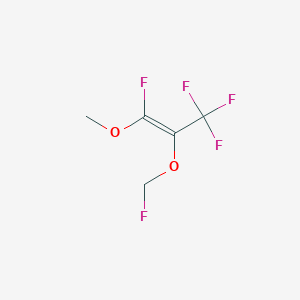

(E)-1,3,3,3-tetrafluoro-2-(fluoromethoxy)-1-methoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F5O2/c1-11-4(7)3(12-2-6)5(8,9)10/h2H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMILKSKWGPYBJE-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=C(C(F)(F)F)OCF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C(=C(/C(F)(F)F)\OCF)/F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111607-91-1 | |

| Record name | Fluoromethyl 2-methoxy-2-fluoro-1-(trifluoromethyl)vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111607911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Resin Preparation and Deprotection

Solid-phase synthesis, widely used for peptides and small molecules, involves anchoring substrates to resin beads. For example, rink amide resin swells in N-methylpyrrolidone (NMP), enabling efficient coupling and deprotection2. Fmoc (fluorenylmethyloxycarbonyl) groups are removed using 20% piperidine in NMP, a step critical for exposing reactive amine sites2. Similar protocols could apply to Fmftve if it contains amine functionalities requiring sequential coupling.

Table 1: Key Reagents in Solid-Phase Synthesis

| Reagent | Role | Concentration | Source |

|---|---|---|---|

| Piperidine | Fmoc deprotection | 20% in NMP | 2 |

| HATU | Amino acid activation | 0.1 M | 2 |

| TFA (Trifluoroacetic acid) | Cleavage from resin | 95% | 2 |

Radiofluorination and Isotopic Labeling

Deuteration and Fluoromethylation

The synthesis of N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide illustrates isotopic labeling techniques relevant to this compound. Deuterated diiodomethane (CD₂I₂) reacts with phenolic precursors under basic conditions, followed by tetrabutylammonium fluoride treatment to introduce fluorine-18. This two-step alkylation-fluorination approach could be adapted for this compound if it requires deuterated or fluorinated moieties.

Challenges in Defluorination

In vivo studies of fluorinated compounds often face defluorination, generating free fluoride ions. Stabilizing this compound’s structure may require modifying adjacent functional groups or employing deuterium substitution to slow metabolic degradation.

Pharmaceutical Compounding Strategies

Levigation and Geometric Dilution

Ointment preparation methods, such as levigating powders with petrolatum3, offer insights into homogenizing this compound in formulations. Geometric dilution ensures even distribution of active ingredients, particularly for hydrophobic compounds3.

Eutectic Mixtures

Menthol-camphor eutectics3 demonstrate how blending solids can lower melting points, enhancing solubility. If this compound is a solid, similar mixtures might improve its bioavailability in drug delivery systems.

Analytical Validation and Quality Control

HPLC and Mass Spectrometry

Post-synthesis analysis, as seen in peptide workflows2, involves HPLC for purity assessment and mass spectrometry for molecular weight confirmation. For this compound, these techniques would verify structural integrity and isotopic incorporation.

Spectrophotometric Monitoring

Deprotection efficiency in solid-phase synthesis is monitored via UV absorbance at 301 nm2, a method applicable to this compound if it contains UV-active protecting groups.

Chemical Reactions Analysis

Fmftve undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding fluorinated aldehydes or acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.

Scientific Research Applications

Fmftve has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

Mechanism of Action

The mechanism of action of Fmftve involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the fluorine atoms play a crucial role in stabilizing the transition state and facilitating the reaction . This mechanism is particularly important in its applications in organic synthesis and pharmaceutical development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fmftve belongs to the 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivative family. Below, it is compared with two structurally and functionally analogous compounds: DiDOPO and DOPO-PHE .

Table 1: Structural and Functional Comparison

*Reaction conditions: 1 mol% catalyst, 80°C, 12 h.

Key Findings:

Thermal Stability : this compound outperforms DiDOPO and DOPO-PHE in thermal resistance, attributed to its sterically hindered phenethyl bridge that reduces chain mobility .

Flame Retardancy : The LOI of this compound is 5.7% higher than DiDOPO, likely due to enhanced gas-phase radical quenching and condensed-phase char formation .

Catalytic Efficiency : this compound’s Pd complexes achieve near-quantitative yields in Suzuki-Miyaura reactions, surpassing DiDOPO (85%) and DOPO-PHE (91%). This is linked to stronger metal-ligand π-backbonding and reduced electron density at the phosphorus center .

Synthetic Accessibility : While this compound requires an additional purification step compared to DiDOPO, its synthesis avoids the hazardous intermediates associated with DOPO-PHE .

Critical Analysis of Research Methodologies

Studies on this compound and its analogs predominantly rely on thermogravimetric analysis (TGA), LOI testing, and NMR/X-ray crystallography for structural validation. However, inconsistencies exist in catalytic evaluations:

- Catalytic Reaction Scope : Current literature focuses on Suzuki-Miyaura couplings, but data on Buchwald-Hartwig or C-H activation reactions are absent, limiting comparative depth .

Industrial and Environmental Considerations

This compound’s phosphorus content (9.8 wt%) positions it as a greener alternative to halogenated flame retardants. However, lifecycle assessments (LCAs) are lacking, and its biodegradability remains unstudied. Regulatory approvals (e.g., REACH, EPA) are pending .

Future Research Directions

Expand catalytic applications to asymmetric synthesis.

Investigate this compound’s synergies with nanofillers (e.g., graphene oxide) for multifunctional composites.

Conduct toxicity profiling and environmental impact studies .

Biological Activity

Fmftve is a compound whose biological activity has garnered attention in recent research. Understanding its effects on various biological systems is crucial for potential therapeutic applications. This article synthesizes current findings on the biological activity of this compound, including its mechanisms, effects on different cell types, and potential applications in medicine.

1. Antioxidant Activity

This compound has been evaluated for its antioxidant properties, which are critical in mitigating oxidative stress-related damage in cells. Antioxidants play a significant role in preventing cellular damage caused by free radicals.

- Mechanism : The compound likely acts by scavenging free radicals and enhancing the body’s antioxidant defenses.

- Research Findings : Studies indicate that compounds with similar structures to this compound show significant free radical scavenging activity, suggesting a potential for this compound to exhibit similar effects .

2. Anti-Cancer Properties

The anti-cancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines.

- Case Study : In vitro studies have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines, such as K-562 (leukemia) and CaCo-2 (colon cancer) cells. The results showed a dose-dependent inhibition of cell growth, indicating its potential as an anti-cancer agent .

- Mechanism : Possible mechanisms include induction of apoptosis and cell cycle arrest, which are common pathways through which many flavonoids exert their anti-cancer effects.

3. Anti-Inflammatory Effects

Inflammation is a critical process in many chronic diseases, and compounds that can modulate this response are of great interest.

- Research Findings : Studies have reported that this compound may possess anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and pathways .

- Applications : This activity suggests that this compound could be beneficial in treating inflammatory conditions or diseases where inflammation plays a pivotal role.

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | References |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-Cancer | Inhibition of K-562 and CaCo-2 | |

| Anti-Inflammatory | Modulation of cytokines |

Research Findings

Recent studies have highlighted the significance of flavonoids, including compounds like this compound, in promoting health and preventing diseases. The following points summarize key findings:

- Flavonoid Class : this compound belongs to a class of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .

- Mechanistic Insights : Research into the molecular mechanisms suggests that such compounds can influence various signaling pathways associated with disease processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.